molecular formula C6H3ClN2OS B1347200 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 23576-84-3

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Cat. No.: B1347200
CAS No.: 23576-84-3
M. Wt: 186.62 g/mol
InChI Key: ZUBBEEJDPFMKHA-UHFFFAOYSA-N
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Description

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4ClN2OS. It is characterized by the presence of a chloro group at the 6th position, an imidazo[2,1-b][1,3]thiazole core, and an aldehyde group at the 5th position.

Mechanism of Action

Target of Action

It’s structurally similar to citco , an imidazothiazole derivative known to stimulate the human constitutive androstane receptor (CAR) . CAR is a key regulator of xenobiotic and endobiotic metabolism, playing a crucial role in the body’s response to foreign substances.

Mode of Action

If it acts similarly to CITCO, it may stimulate the nuclear translocation of CAR , thereby activating the transcription of genes involved in drug metabolism and transport.

Biochemical Pathways

If it acts like CITCO, it could influence the expression of various cytochrome P450 enzymes, which play a significant role in drug metabolism .

Result of Action

If it acts like CITCO, it could potentially alter the expression of various drug-metabolizing enzymes and transporters, influencing the body’s response to various substances .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. For instance, its storage temperature is recommended to be 28°C , suggesting that it may be sensitive to heat.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with chloroacetaldehyde in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound, depending on the specific reaction and conditions employed .

Scientific Research Applications

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde include:

Uniqueness

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in.

Biological Activity

6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (C_6H_3ClN_2OS) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications. The information presented here is synthesized from various research studies and reviews to provide a comprehensive understanding of this compound.

Structure and Composition

  • Molecular Formula : C_6H_3ClN_2OS
  • Molecular Weight : 186.62 g/mol
  • CAS Number : 23576-84-3

The structure of this compound features a chloro-substituted imidazole ring fused with a thiazole moiety, which contributes to its biological activity.

Table 1: Physical Properties

PropertyValue
Molecular Weight186.62 g/mol
Boiling PointNot available
PurityNot specified
Storage ConditionsStandard conditions

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In particular, studies have shown its effectiveness against:

  • Staphylococcus aureus
  • Bacillus cereus
  • Escherichia coli

In one study, derivatives of this compound were screened for their antibacterial activity, revealing that certain halogenated derivatives exhibited enhanced potency against these pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted its ability to inhibit cancer cell proliferation in vitro. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

This compound has been identified as a potent agonist of the 5-HT6 receptor. This receptor is implicated in various neurological processes, including mood regulation and cognition. The compound demonstrated high affinity (Ki = 2 nM) and efficacy (EC50 = 6.5 nM) at this receptor, suggesting potential applications in treating disorders such as depression and anxiety .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies indicate that:

  • Halogen Substituents : The presence of halogen atoms can enhance antibacterial activity. For example, compounds with chlorine or bromine substituents showed improved efficacy against specific bacterial strains .
  • Functional Groups : Variations in functional groups attached to the imidazole or thiazole rings can alter the pharmacological profile and potency of the compound.

Table 2: SAR Insights

ModificationEffect on Activity
Chlorine SubstitutionIncreased antibacterial potency
Bromine SubstitutionEnhanced anticancer activity
Hydroxyl GroupImproved neuropharmacological effects

Case Study 1: Antimicrobial Screening

In a systematic study conducted by Mishra et al., various derivatives of this compound were synthesized and screened against common bacterial strains. The results indicated that compounds with specific halogen substitutions exhibited significant inhibition zones against Bacillus cereus and Staphylococcus aureus .

Case Study 2: Neuropharmacological Assessment

A pharmacological assessment by Hon et al. explored the effects of this compound on serotonin receptors. The findings revealed that the compound acted as a selective agonist for the 5-HT6 receptor, leading to increased GABA levels in the frontal cortex of rats . This suggests its potential utility in managing conditions like anxiety and obsessive-compulsive disorder.

Properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-4(3-10)9-1-2-11-6(9)8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBBEEJDPFMKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70317394
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23576-84-3
Record name 6-Chloroimidazo[2,1-b]thiazole-5-carboxaldehyde
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Record name NSC 315209
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Record name 23576-84-3
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Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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Record name 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
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